molecular formula C30H38N4 B1667337 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)- CAS No. 252278-73-2

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

Cat. No. B1667337
M. Wt: 454.6 g/mol
InChI Key: DGSMSHNIDMODOQ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BN-81,674 is a bioactive chemical.

Scientific Research Applications

  • Selective Estrogen Receptor Downregulator (SERD) Development : A study by De Savi et al. (2015) in the Journal of Medicinal Chemistry focused on the development of an orally bioavailable SERD, where the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like estrogen receptor (ER) ligand. This led to the creation of a clinical candidate, AZD9496, for treating advanced ER-positive breast cancer (De Savi et al., 2015).

  • Antioxidant and Cytotoxic Properties : Goh et al. (2015) in Food Chemistry investigated the antioxidant and cytotoxic properties of various 6-methoxytetrahydro-β-carboline derivatives. The study found that these derivatives, prepared through the Maillard reaction, exhibited moderate antioxidant properties and varying levels of cytotoxicity (Goh et al., 2015).

  • Alpha 1-Adrenoceptor Reagents : López-Rodríguez et al. (1995) synthesized various 5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido and 5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-diones, evaluating their alpha(1) adrenoceptor affinity. These compounds could be potential leads for new selective alpha1 adrenoceptor ligands (López-Rodríguez et al., 1995).

  • Synthesis of Tetrahydro-β-carboline Derivatives : A study by Zhang et al. (2018) in AntiCancer Research synthesized and evaluated the anticancer and chemopreventive activities of tetrahydro-β-carboline derivatives. These compounds showed potential as new anticancer and chemotherapy agents, with certain derivatives demonstrating significant activity in induction assays and inhibition of nitric oxide production (Zhang et al., 2018).

  • Optoelectronic Properties : Irfan et al. (2019) in Computational Materials Science explored the optoelectronic and charge transfer properties of various indole derivatives. The study concluded that these derivatives could be efficient materials for use in multifunctional organic semiconductor devices (Irfan et al., 2019).

properties

CAS RN

252278-73-2

Product Name

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

Molecular Formula

C30H38N4

Molecular Weight

454.6 g/mol

IUPAC Name

(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1

InChI Key

DGSMSHNIDMODOQ-AREMUKBSSA-N

Isomeric SMILES

CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC

SMILES

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC

Canonical SMILES

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
BN 81674
BN-81674
BN81674

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
Reactant of Route 2
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
Reactant of Route 3
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
Reactant of Route 4
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
Reactant of Route 5
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
Reactant of Route 6
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

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